N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-9-17(21)15-10-14(7-8-16(15)20-12)18(22)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSKJLBDGZRFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a quinoline derivative with a benzyl group attached to the nitrogen atom of the quinoline ring. It is a derivative of the 4-quinolone scaffold, which is a structure frequently utilized in medicinal chemistry.
Scientific Research Applications
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its versatility and reactivity make it a valuable tool in scientific research and industrial applications.
Chemistry this compound is used as a building block in the synthesis of more complex organic molecules, acting as a valuable intermediate in various chemical reactions. It can be synthesized through the reaction of 2-methylquinoline-4-carboxylic acid with benzylamine under reflux conditions in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Recent advancements have introduced more environmentally friendly methods, such as using microwave-assisted synthesis or solvent-free conditions to improve yield and reduce waste.
Biology The compound has shown potential as a bioactive molecule in biological studies, particularly in the development of new pharmaceuticals.
Medicine Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or antimicrobial agent. The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. This compound has been identified as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. The inhibition of PI3K leads to decreased phosphorylation of AKT, a key signaling molecule involved in promoting cell proliferation and preventing apoptosis. 4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand).
Industry The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity. In industrial settings, the compound is often produced in batch reactors where precise control of temperature, pressure, and reaction time ensures consistent quality. Some manufacturers are adopting continuous flow processes to enhance efficiency and scalability.
Biological Activities
This compound is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology.
Target of Action
This compound is a derivative of the 4-quinolone scaffold, which is a privileged scaffold in medicinal chemistry.
Mode of Action
4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand).
Biochemical Pathways
The 4-quinolone scaffold has been found in more than 60 FDA-approved drugs, suggesting that it may affect a wide range of biochemical pathways.
Result of Action
Mechanism of Action
The mechanism by which N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide differ primarily in the substituents attached to the carboxamide nitrogen. A notable analog, 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide (CAS 950254-06-5), replaces the benzyl group with a 4-methylthiazol-2-yl moiety . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
†Calculated by substituting the benzyl group’s molecular weight (91.14 g/mol) for the 4-methylthiazol-2-yl group (98.07 g/mol) in the analog.
Key Findings:
Substituent Effects on Lipophilicity :
- The benzyl group imparts higher lipophilicity (LogP ~3.2) compared to the thiazole-containing analog (LogP ~2.1), suggesting improved membrane permeability for the benzyl derivative. This could enhance bioavailability in hydrophobic environments, such as crossing the blood-brain barrier.
Electronic and Hydrogen-Bonding Profiles :
- The thiazole ring introduces a nitrogen-sulfur heterocycle, enabling hydrogen-bond acceptor interactions and π-stacking, which may enhance binding to polar active sites (e.g., kinase ATP pockets). In contrast, the benzyl group’s purely aromatic system favors hydrophobic interactions.
Molecular Weight and Drug-Likeness :
- Both compounds fall within the acceptable range for small-molecule drugs (<500 g/mol). The benzyl derivative’s marginally lower molecular weight (~292 vs. 299 g/mol) may offer slight advantages in synthetic yield or solubility.
Biological Activity
N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. This compound has been identified as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. The inhibition of PI3K leads to decreased phosphorylation of AKT, a key signaling molecule involved in promoting cell proliferation and preventing apoptosis .
Antiproliferative Activity
Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound effectively inhibits the growth of human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are indicative of its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 37.4 |
| HCT-116 | 8.9 |
These results suggest that this compound is more effective against HCT-116 cells, which may harbor mutant forms of PI3Kα, compared to Caco-2 cells .
Induction of Apoptosis
The compound's ability to induce apoptosis in cancer cells has been linked to its inhibition of the PI3K/AKT signaling pathway. Treatment with this compound has been shown to significantly reduce the expression levels of PI3K and AKT while increasing the expression of pro-apoptotic factors such as BAD. This shift in gene expression profile is consistent with the induction of apoptosis, highlighting its therapeutic potential in cancer treatment .
Case Studies and Research Findings
- Study on Colon Cancer : In a detailed investigation, this compound was tested against various colorectal cancer models. The study concluded that compounds with similar structures exhibited distinct antiproliferative activities, reinforcing the importance of structural modifications on biological efficacy .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into how this compound interacts with the PI3Kα binding site. These studies suggest that specific interactions at the molecular level enhance the compound's inhibitory effects on cancer cell proliferation .
- Selective Inhibition : Further research has indicated that this compound selectively inhibits mutant forms of PI3Kα compared to wild-type forms, suggesting a targeted approach for treating cancers driven by specific mutations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-hydroxy-2-methyl-6-quinolinecarboxylic acid and benzylamine using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent and triethylamine (TEA) as a base. The reaction is typically conducted at 0°C for 12 hours, followed by purification via column chromatography . Alternative protocols may involve modifying solvent systems (e.g., DMF or THF) or adjusting stoichiometric ratios of HBTU (1.1 equivalents) to improve yield.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data can be refined using SHELXL for small-molecule structures . Visualization of the molecular geometry is facilitated by ORTEP-III, which provides thermal ellipsoid plots to assess bond angles and torsional strain .
- NMR spectroscopy : - and -NMR spectra are critical for confirming substitution patterns. For example, the benzyl proton signals typically appear as a singlet (~δ 4.5–5.0 ppm), while the hydroxyl proton may exhibit broad peaks due to hydrogen bonding .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Disk diffusion assays : Dissolve the compound in DMSO (1–10 mg/mL), impregnate sterile filter disks, and place on Mueller-Hinton agar inoculated with bacterial strains (e.g., S. aureus or E. coli). Measure inhibition zones after 18–24 hours .
- Minimum Inhibitory Concentration (MIC) : Use microdilution plates with serial dilutions (0.5–256 µg/mL) in cation-adjusted broth. Optical density measurements at 600 nm after 24 hours determine bacterial growth inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer :
- Coupling agent selection : Replace HBTU with PyBOP or EDCI for improved efficiency in polar aprotic solvents.
- Temperature control : Conduct reactions under microwave-assisted conditions (50–80°C, 30–60 minutes) to accelerate amide bond formation.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts like N-acylurea derivatives .
Q. How to resolve contradictions between crystallographic data and computational modeling?
- Methodological Answer :
- Data validation : Cross-validate SHELXL-refined structures with DFT-optimized geometries (e.g., using Gaussian09 at the B3LYP/6-31G* level). Discrepancies in dihedral angles >5° may indicate crystal packing effects .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain deviations between experimental and theoretical bond lengths .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH optimization : Formulate the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the carboxamide group.
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose or mannitol) for long-term storage .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Substituent variation : Replace the benzyl group with heterocyclic moieties (e.g., thiazole or pyridine) to assess antimicrobial potency changes. For example, 4-hydroxy-2-methyl-N-(thiazol-2-yl) derivatives show enhanced activity against Gram-positive pathogens .
- Functional group masking : Synthesize prodrugs by acetylating the hydroxyl group to improve bioavailability, followed by enzymatic hydrolysis assays in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
